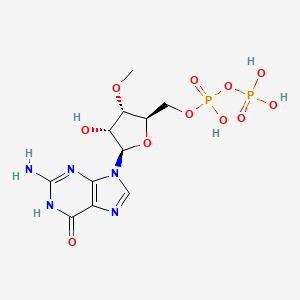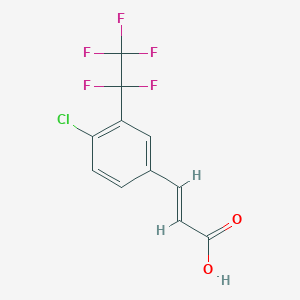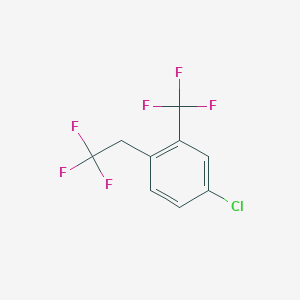
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine, trifluoroethyl, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene typically involves the introduction of trifluoroethyl and trifluoromethyl groups onto a chlorobenzene ring. One common method is the Friedel-Crafts alkylation reaction, where chlorobenzene reacts with 2,2,2-trifluoroethyl chloride and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The trifluoroethyl and trifluoromethyl groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form derivatives with fewer fluorine atoms.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 4-hydroxy-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene.
Oxidation: Formation of 4-chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-chloro-1-(2,2,2-trifluoroethyl)-2-(difluoromethyl)benzene.
Aplicaciones Científicas De Investigación
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of trifluoroethyl and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-(2,2,2-trifluoroethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
4-Chloro-2-(trifluoromethyl)benzene: Lacks the trifluoroethyl group, leading to variations in reactivity and applications.
1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)benzene:
Uniqueness
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is unique due to the simultaneous presence of chlorine, trifluoroethyl, and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H5ClF6 |
|---|---|
Peso molecular |
262.58 g/mol |
Nombre IUPAC |
4-chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5ClF6/c10-6-2-1-5(4-8(11,12)13)7(3-6)9(14,15)16/h1-3H,4H2 |
Clave InChI |
KMYCCDYJBBQQAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(F)(F)F)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


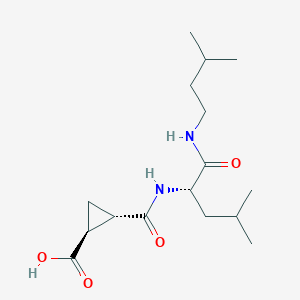

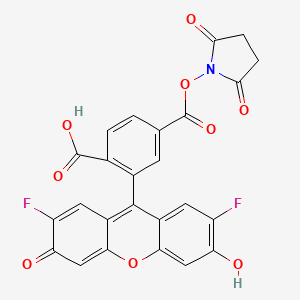
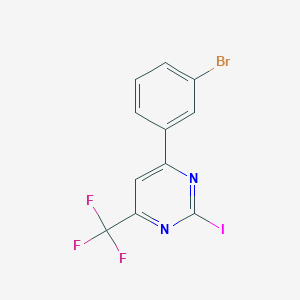
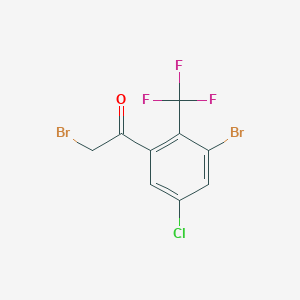

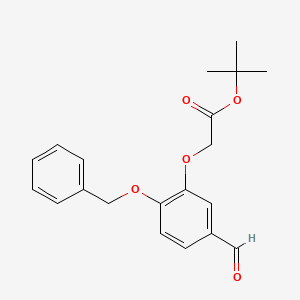
![3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725722.png)
![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)

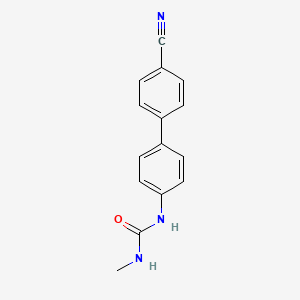
![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)
